![molecular formula C21H22N4O3 B5624556 3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5624556.png)
3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine
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Description
Synthesis Analysis
The synthesis of compounds related to 3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine typically involves multistep organic reactions, including condensation and cyclization processes. For example, a similar compound was synthesized by reacting 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde, followed by spectral data analysis for structural determination (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using a combination of IR, NMR (1H and 13C), and sometimes X-ray crystallography. Theoretical optimization using computational methods like B3LYP/6-31G(d,p) also plays a critical role in understanding the electronic and structural aspects of these molecules (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
Chemical reactions involving morpholine and triazole derivatives are diverse and can lead to a variety of products depending on the reactants and conditions employed. The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure. For instance, reactions with phosphorus pentasulfide or isocyanates can lead to the formation of thiones or carbamides, respectively (Collins et al., 2000).
Physical Properties Analysis
The physical properties of morpholine and triazole derivatives, including solubility, melting point, and boiling point, are determined by their molecular structure. The presence of heteroatoms and functional groups significantly affects these properties, impacting their behavior in different environments and their potential applications in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, nucleophilicity/electrophilicity, and the ability to form hydrogen bonds, are key to understanding the reactivity and interaction of these compounds with other molecules. These properties are crucial for predicting the outcomes of chemical reactions and for designing new compounds with desired activities or functions.
Future Directions
properties
IUPAC Name |
3-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,2,4-triazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-4-15(5-3-1)21-23-20(12-16-14-26-9-8-22-16)25(24-21)17-6-7-18-19(13-17)28-11-10-27-18/h1-7,13,16,22H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFNHSVXFCWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=NC(=NN2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine |
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